4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Phenyl and Phenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using suitable phenyl and phenoxy halides.
Thiol Group Addition: The thiol group is introduced in the final step, often through thiolation reactions using thiolating agents like thiourea or thiol-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and thiol group are key functional groups that contribute to its biological activities. The compound may inhibit enzymes, disrupt cellular processes, or interact with DNA/RNA, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dimethylphenyl)-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,3-Dimethylphenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
- 4-(2,3-Dimethylphenyl)-5-((4-bromophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-(2,3-Dimethylphenyl)-5-((4-ethylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the phenyl and triazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H21N3OS |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)-3-[(4-ethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N3OS/c1-4-15-8-10-16(11-9-15)23-12-18-20-21-19(24)22(18)17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,21,24) |
InChI Key |
KSGQNFHOJZEIMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.